1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride
Description
Historical Development and Research Evolution
The synthesis of this compound emerged from advancements in amine functionalization strategies during the early 21st century. Its development aligns with methodologies described in foundational organic chemistry literature, particularly nucleophilic substitution reactions involving alkyl halides and phenoxide ions. The compound’s structural design leverages a 2-methylphenoxy group linked to a butan-2-amine moiety, a configuration optimized for stability and reactivity.
Key milestones in its development include:
- 2000s : Refinement of alkylation techniques for secondary amines, enabling efficient synthesis of branched amine derivatives.
- 2010s : Adoption of computational chemistry tools to predict physicochemical properties (e.g., LogP = 2.53, TPSA = 35.25 Ų), guiding its application in drug discovery.
- 2020s : Integration into high-throughput screening libraries for bioactive molecule discovery.
Significance in Academic Research
This compound’s significance arises from its dual functional groups:
- Phenoxy Group : Facilitates π-π stacking interactions in supramolecular chemistry.
- Aminobutyl Chain : Serves as a protonatable site for salt formation, enhancing solubility in polar solvents.
Its applications span:
- Medicinal Chemistry : As a building block for kinase inhibitors and GPCR modulators.
- Material Science : In polymer crosslinking agents due to its amine reactivity.
Properties
IUPAC Name |
2-(2-methylphenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(8-12)13-11-7-5-4-6-9(11)2;/h4-7,10H,3,8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODXWZXXPNBZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC=C1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylphenol with 1-chlorobutane to form 2-(2-methylphenoxy)butane. This intermediate is then reacted with ammonia to yield 2-(2-methylphenoxy)butan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride may exhibit several biological activities, including:
- Antimicrobial Properties: Potential effectiveness against various bacterial strains.
- Enzyme Inhibition: Possible role as an inhibitor in specific enzymatic pathways, which could be significant in drug development.
Research into its pharmacodynamics is ongoing, focusing on its mechanisms of action and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the applications of this compound in different contexts:
Medicinal Chemistry
In medicinal chemistry, compounds similar to this compound have been explored for their ability to act as small molecule inhibitors in cancer therapy. For instance, a related study highlighted its potential as an inhibitor of the KRAS G12C mutant, a common target in cancer treatment .
Antimycobacterial Activity
A recent study examined derivatives of similar compounds for their antimycobacterial properties. The findings suggest that modifications in the side chains can significantly enhance activity against Mycobacterium tuberculosis, indicating that structural variations in compounds like this compound could lead to new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Isomer: 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene Hydrochloride
- Molecular Formula: C₁₁H₁₈ClNO (identical to the target compound due to positional isomerism) .
- Key Differences : The methyl group is located at the 3-position on the benzene ring instead of the 2-position. This positional variation may influence solubility, crystallinity, and intermolecular interactions.
- Commercial Availability : Sold by CymitQuimica at €691.00 for 50 mg and €1,940.00 for 500 mg, indicating high cost due to specialized synthesis .
- Data Limitations: No solubility or stability data are available for direct comparison with the target compound.
Oxyorange (1-Hydroxy-2-amino-6-methyl-benzene Hydrochloride)
- Molecular Formula: C₇H₉ClNO₂ (smaller molecule with hydroxyl and amino groups directly on the benzene ring) .
- Physical Properties: Yellow-orange powder, water-soluble, and soluble in some organic solvents. These properties contrast with the target compound’s likely behavior due to differences in functional groups (aminobutyloxy vs. hydroxyl/amino) .
- Applications : Used in cosmetic or dye-related research, highlighting functional group-dependent utility .
Isoprenaline Hydrochloride
- Molecular Formula: C₁₁H₁₈ClNO₃ (additional hydroxyl groups on the benzene ring and an isopropylamino side chain) .
- Functional Groups : Contains a catechol (1,2-dihydroxybenzene) structure, enabling beta-adrenergic receptor agonism. The target compound lacks hydroxyl groups, suggesting divergent biological activity .
- Pharmacological Relevance: Demonstrates how side-chain modifications (e.g., isopropyl vs. aminobutyl) dictate receptor specificity.
Phenoxybenzamine Derivatives
- Example: N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride .
- Key Features: Contains a chloroethylamino group and phenoxypropane backbone, enabling alpha-adrenergic receptor antagonism. The target compound’s aminobutyloxy chain lacks such electrophilic groups, likely reducing alkylation-based pharmacological effects .
Benzimidazole-Based Analog
- Example : [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride .
- Structural Contrast: Features a benzimidazole ring system and dihydrochloride salt form. The dihydrochloride may enhance solubility compared to the target compound’s mono-hydrochloride form .
Comparative Data Table
Discussion of Substituent Effects
- Positional Isomerism: The 2-methyl vs.
- Functional Group Impact: Hydroxyl and amino groups (e.g., in Oxyorange) enhance water solubility, whereas alkyloxy chains (as in the target compound) may reduce polarity .
Biological Activity
1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride, also known by its chemical formula C₁₁H₁₈ClNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₈ClNO
- Molecular Weight : 215.72 g/mol
- CAS Number : 1384428-01-6
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse physiological effects. Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially exhibiting antidepressant effects through serotonin or norepinephrine pathways.
Biological Activities
The compound has shown promise in several areas:
- Antidepressant Effects : Initial research indicates that it may possess antidepressant-like properties, which warrant further investigation in clinical settings.
- Neuroprotective Properties : There is evidence to suggest that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial Activity : Some studies have hinted at antimicrobial properties, indicating potential applications in treating infections caused by resistant strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Potential modulation of serotonin pathways | |
| Neuroprotection | May protect against neuronal damage | |
| Antimicrobial | Inhibitory effects on bacterial growth |
Case Studies
- Antidepressant Effects : A study conducted on animal models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased levels of serotonin in the synaptic cleft.
- Neuroprotection : In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity induced by various agents.
- Antimicrobial Activity : A preliminary screening revealed that the compound exhibited activity against several strains of bacteria, including antibiotic-resistant variants. Further research is needed to elucidate the mechanisms behind this activity and its potential clinical applications.
Q & A
Q. Q1. What are the recommended methodologies for synthesizing 1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling 2-methylphenol derivatives with 1-aminobutan-2-ol intermediates under nucleophilic substitution or Mitsunobu reaction conditions. For example:
Nucleophilic substitution : React 2-methylphenol with 1-azidobutan-2-ol under basic conditions (e.g., K₂CO₃ in DMF), followed by catalytic hydrogenation to reduce the azide to an amine. The hydrochloride salt is formed via HCl gas bubbling in anhydrous ether .
Mitsunobu reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-methylphenol with a protected 1-aminobutan-2-ol derivative (e.g., tert-butyl carbamate), followed by deprotection and salt formation .
Optimization Tips :
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).
- Purify intermediates via column chromatography (silica gel, gradient elution).
- Characterize intermediates using FT-IR (amine stretch at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) .
Q. Q2. How can researchers resolve contradictory spectral data (e.g., NMR, MS) during structural elucidation?
Methodological Answer: Contradictions often arise from impurities, tautomerism, or solvent effects. Steps to address this:
Repetition under controlled conditions : Re-run NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent artifacts.
High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₆ClNO₂ requires [M+H]⁺ at 230.0943). Discrepancies >2 ppm suggest impurities .
2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, the methine proton adjacent to the amine (δ 3.5–4.0 ppm) should correlate with neighboring methyl groups in HSQC .
Advanced Research Questions
Q. Q3. What experimental strategies can validate hypothesized enzyme inhibition mechanisms involving this compound?
Methodological Answer:
Kinetic assays : Measure enzyme activity (e.g., alcohol dehydrogenase) with varying substrate concentrations and fixed inhibitor doses. A non-competitive inhibition pattern (unchanged Km, reduced Vmax) suggests binding to an allosteric site .
Docking studies : Use AutoDock Vina to model interactions between the compound and enzyme active sites. Key residues (e.g., Ser-138 in ADH) may form hydrogen bonds with the amine group .
Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n). A ΔH < 0 indicates favorable hydrophobic interactions .
Q. Q4. How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer: Contradictions may stem from assay conditions or impurity profiles. Mitigation steps:
Standardize assays : Use identical cell lines (e.g., HEK-293) and positive controls (e.g., 10 µM reference inhibitor).
HPLC purity validation : Ensure >98% purity (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to exclude confounding effects from byproducts .
Meta-analysis : Compare EC₅₀ values across studies using a fixed-effects model. Significant heterogeneity (I² > 50%) warrants investigation into batch variability .
Q. Q5. What computational approaches predict the compound’s stability under physiological conditions?
Methodological Answer:
Molecular dynamics (MD) simulations : Simulate the compound in a solvated lipid bilayer (e.g., CHARMM-GUI) to assess hydrolytic stability. A half-life >24 hours at pH 7.4 suggests suitability for in vivo studies .
Density functional theory (DFT) : Calculate bond dissociation energies (BDEs). Weak C-O bonds (<70 kcal/mol) indicate susceptibility to enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
